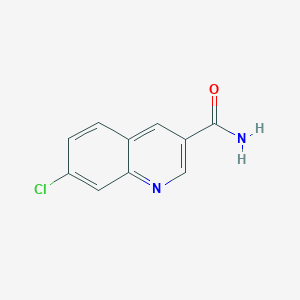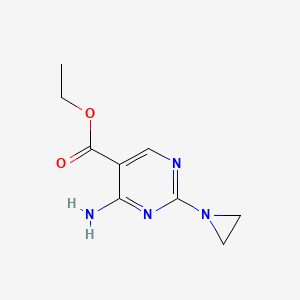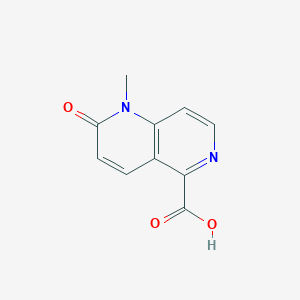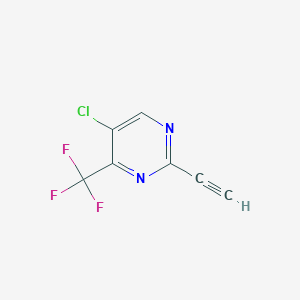
7-Chloroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxamide group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.
Formation of Carboxamide Group: The 7-chloroquinoline is then subjected to a reaction with a suitable amide-forming reagent, such as an amine or ammonia, under appropriate conditions to introduce the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 7-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 7-Chloroquinoline-3-amine.
Substitution: Various 7-substituted quinoline-3-carboxamide derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activity, including antitumor and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This leads to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.
相似化合物的比较
7-Chloroquinoline-1,2,3-triazoyl carboxamides: These compounds also exhibit antitumor properties and induce cell cycle arrest and apoptosis.
Quinoline-3-carboxamide derivatives: These derivatives share similar structural features and biological activities.
Uniqueness: 7-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells makes it a promising candidate for further development as an anticancer agent.
属性
CAS 编号 |
1296950-49-6 |
|---|---|
分子式 |
C10H7ClN2O |
分子量 |
206.63 g/mol |
IUPAC 名称 |
7-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |
InChI 键 |
FGQHOHVSOBCKLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)










